molecular formula C15H13F3N2O3 B2694496 N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1428371-08-7

N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2694496
CAS RN: 1428371-08-7
M. Wt: 326.275
InChI Key: BFIPDXBTCDTDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the mechanosensitive ion channel Piezo1, which plays a crucial role in many physiological processes such as sensing of touch, blood pressure regulation, and cell migration.

Scientific Research Applications

High-Yield Synthesis and Chemical Reactions

High-yield Synthesis and Diels-Alder Reactions

The synthesis of furan derivatives through reactions involving ethyl trifluorobut-2-ynoate and furan has been studied. These reactions yield oxanorbornadiene adducts, which upon further processing can produce 3-carboethoxy-4-trifluoromethylfuran. Diels-Alder cycloaddition reactions of these furan derivatives have been explored, indicating the potential for creating a variety of complex heterocyclic compounds (Barlow, Suliman, & Tipping, 1995).

Asymmetric Synthesis

Asymmetric Synthesis of Enantiomers

Research has been conducted on the asymmetric synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone. This process involves the selective conversion of the starting compound into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction. The outcome includes chiral building blocks with potential applications in pharmaceutical synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Catalytic Activity Enhancement

Catalytic Activity in Coupling Reactions

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery highlights the role of specific furan derivatives in enhancing the efficiency of coupling reactions, which are crucial in the synthesis of various pharmaceutical and organic compounds (Bhunia, Kumar, & Ma, 2017).

Antimicrobial and Antioxidant Activities

Evaluation of Antimicrobial and Antioxidant Activities

Novel furan derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are essential for identifying new compounds that could serve as leads for the development of new antimicrobial and antioxidant agents (Sokmen et al., 2014).

Material Science Applications

Corrosion Inhibition

Research on furan Schiff base compounds as corrosion inhibitors for metals in acidic environments indicates their potential application in protecting materials from corrosion. These studies provide insights into the design of more effective corrosion inhibitors based on furan derivatives (Issaadi, Douadi, & Chafaa, 2014).

Mechanism of Action

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-2-1-3-12(8-11)20-14(22)13(21)19-6-4-10-5-7-23-9-10/h1-3,5,7-9H,4,6H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIPDXBTCDTDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=COC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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